Comprehensive Technical Profiling of Raltitrexed Monohydrate (CAS 112887-68-0)
Comprehensive Technical Profiling of Raltitrexed Monohydrate (CAS 112887-68-0)
Executive Summary
Raltitrexed is a highly potent, quinazoline-based folate analogue and antimetabolite primarily utilized in the management of advanced colorectal cancer[1]. Functioning as a direct and specific inhibitor of thymidylate synthase (TS), it disrupts the de novo synthesis of thymidine triphosphate (TTP), a critical nucleotide required exclusively for DNA replication[2]. For researchers and drug development professionals, understanding the physicochemical behavior, intracellular polyglutamation kinetics, and analytical characterization of its monohydrate form (CAS 112887-68-0) is essential for formulation stability and pharmacological optimization.
Physicochemical Properties & Molecular Identity
The monohydrate form of Raltitrexed exhibits specific thermodynamic and solubility profiles that dictate its handling in both in vitro assays and clinical formulations. The presence of the water molecule in the crystal lattice slightly alters its molecular weight and melting point compared to the anhydrous base[3].
Table 1: Quantitative Physicochemical Data of Raltitrexed Monohydrate
| Property | Value | Scientific Rationale / Implication |
| Chemical Name | Raltitrexed monohydrate | Hydration state impacts bulk powder stability and hygroscopicity. |
| CAS Registry Number | 112887-68-0 | Standard identifier for both the base and monohydrate forms[3]. |
| Molecular Formula | C₂₁H₂₂N₄O₆S · H₂O | Contains a quinazoline ring and a glutamic acid moiety[3]. |
| Molecular Weight | 476.50 g/mol | Increased from the 458.49 g/mol anhydrous form[3]. |
| Appearance | Pale yellow crystalline powder | Coloration is driven by the conjugated quinazoline system[3]. |
| Melting Point | 180 - 184 °C | Indicates a highly stable crystalline lattice[3]. |
| Partition Coefficient (LogP) | -1.2 | Highly hydrophilic; necessitates active transport to enter cells[4]. |
| Primary Target | Thymidylate Synthase (TS) | Binds to the folate-binding site of the TS enzyme[2]. |
Mechanistic Pathway: Intracellular Activation and Target Inhibition
Because Raltitrexed is highly hydrophilic (LogP -1.2)[4], it cannot passively diffuse across the lipid bilayer. Instead, it relies on the Reduced Folate Carrier (RFC) for intracellular transport[5].
The Causality of Polyglutamation: Once inside the cytoplasm, Raltitrexed acts as a substrate for the enzyme folylpolyglutamate synthetase (FPGS)[5]. Why is this step critical? Natural folates are polyglutamated to prevent them from effluxing out of the cell. Raltitrexed hijacks this mechanism. The addition of multiple glutamate residues drastically decreases the drug's dissociation rate from Thymidylate Synthase[2]. This prolonged retention means that even after the extracellular drug concentration drops, the intracellular polyglutamated metabolites continue to exert potent cytotoxic effects, leading to DNA fragmentation and a phenomenon known as "thymineless death"[5].
Intracellular pharmacodynamic pathway of Raltitrexed leading to thymineless death.
Analytical Characterization: HPLC-UV Workflow
To verify the purity of Raltitrexed monohydrate and quantify its metabolites in cultured cells[6], High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard.
Causality in Method Design: The glutamic acid tail of Raltitrexed renders it highly polar and ionizable. Using an unbuffered mobile phase would result in peak tailing and irreproducible retention times. Therefore, a slightly acidic phosphate buffer (pH ~6.0) is utilized to control the ionization state, ensuring sharp, symmetrical peaks on a reversed-phase C18 column. The quinazoline ring provides a strong chromophore, making UV detection at 225 nm highly sensitive.
Self-Validating Protocol Steps:
-
System Suitability (Validation): Inject a blank (mobile phase) to rule out column carryover. Follow this with a certified Raltitrexed reference standard. The system is only validated for sample analysis if the theoretical plate count exceeds 2000 and the tailing factor is < 1.5.
-
Sample Preparation: Solubilize Raltitrexed monohydrate in a mixture of mobile phase and dimethyl sulfoxide (DMSO) to ensure complete dissolution of the crystalline lattice.
-
Isocratic Elution: Run the mobile phase (e.g., 80% Phosphate buffer pH 6.0 / 20% Acetonitrile) at a flow rate of 1.0 mL/min.
-
Detection & Integration: Monitor absorbance at 225 nm. Integrate the peak area relative to the reference standard to determine absolute purity.
Step-by-step HPLC-UV analytical workflow for Raltitrexed characterization.
In Vitro Pharmacological Assays: Thymidylate Synthase Inhibition
Raltitrexed is one of the most potent antimetabolites in clinical use, demonstrating an IC₅₀ of approximately 9 nM against L1210 cell growth in culture[7].
Causality in Model Selection: Why use the L1210 cell line? L1210 is a mouse lymphocytic leukemia cell line characterized by an extremely rapid doubling time. Because Raltitrexed specifically targets DNA synthesis during the S-phase of the cell cycle, rapidly dividing cells are disproportionately affected, providing a highly sensitive and robust dynamic range for the assay.
Self-Validating Cell Viability Protocol:
-
Cell Seeding: Plate L1210 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dialyzed to remove exogenous natural folates that could outcompete the drug).
-
Internal Calibration (Validation): Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (e.g., 5-Fluorouracil) to confirm the intrinsic sensitivity of the specific cell passage.
-
Drug Treatment: Treat cells with a logarithmic dilution series of Raltitrexed monohydrate (ranging from 0.1 nM to 1000 nM).
-
Incubation: Incubate for 72 hours. Causality: This duration allows the cells to undergo multiple division cycles, ensuring all cells pass through the S-phase where "thymineless death" is triggered.
-
Readout: Add an ATP-luminescence reagent (e.g., CellTiter-Glo) or MTT to quantify metabolically active cells. Calculate the IC₅₀ using non-linear regression analysis.
References
-
Cancer Care Ontario. "Raltitrexed - Mechanism of Action and Pharmacokinetics." URL: [Link]
-
PatSnap Synapse. "What is the mechanism of Raltitrexed?" URL: [Link]
-
Wikipedia. "Raltitrexed - Mechanism of Action." URL: [Link]
-
Gunasekara, N. S., & Faulds, D. (1998). "Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer." Drugs, 55(3), 423-435. URL: [Link]
-
DrugFuture Chemical Index Database. "Raltitrexed (CAS 112887-68-0)." URL: [Link]
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 135400182, Raltitrexed." URL: [Link]
-
Gibson, W., et al. (1993). "HPLC determination of metabolites in cultured cells." Biochemical Pharmacology, 45, 863. URL: [Link]
Sources
- 1. Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Raltitrexed [drugfuture.com]
- 4. Raltitrexed | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 6. Raltitrexed [drugfuture.com]
- 7. Raltitrexed - Wikipedia [en.wikipedia.org]
